6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromoquinoline and 4-isopropylphenylboronic acid.
Suzuki Coupling Reaction: The 6-bromoquinoline undergoes a Suzuki coupling reaction with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to form 6-bromo-2-(4-isopropylphenyl)quinoline.
Chemical Reactions Analysis
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The bromine atom on the quinoline ring can participate in further coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific proteins or enzymes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as proteins or enzymes. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . The quinoline ring structure also allows for interactions with various biological pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride can be compared with similar compounds such as:
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
6-Bromo-2-(4-isopropylphenyl)quinoline: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a quinoline ring with both a bromine atom and a carbonyl chloride group, providing a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYYZJSOQZRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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